molecular formula C15H16FNO4 B5644936 5-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)-2-furamide

5-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)-2-furamide

Cat. No. B5644936
M. Wt: 293.29 g/mol
InChI Key: MOKJMWGNLTUFKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)-2-furamide often involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the feasibility of nucleophilic displacement in certain pyrazole rings with fluorides has been demonstrated, indicating a pathway that could be relevant to the synthesis of our compound of interest (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of similar furamide compounds has been thoroughly investigated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies reveal intricate details about the molecular geometry, highlighting the importance of understanding the spatial arrangement for predicting the behavior of such compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

Compounds with structures akin to 5-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)-2-furamide have been shown to participate in various chemical reactions, including coupling and cyclization processes. These reactions are crucial for the synthesis and modification of such compounds, enabling the development of derivatives with desired properties for specific applications (Haynes & Swigor, 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application. Analytical techniques like XRPD and DFT provide valuable insights into these properties, aiding in the prediction of their behavior in different environments (Rahmani et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is crucial for the application of such compounds. Studies on similar compounds have highlighted the role of specific functional groups and the molecular structure in determining these properties, providing a foundation for further exploration and application (Haynes & Swigor, 1994).

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-19-8-7-17-15(18)14-6-5-12(21-14)10-3-4-13(20-2)11(16)9-10/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKJMWGNLTUFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)-2-furamide

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